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Compound of Interest

Compound Name: 2-(3-Fluorophenyl)benzonitrile

Cat. No.: B059359

IUPAC Name: 2-(3-Fluorophenyl)benzonitrile

Synonyms: 2-(3-Fluorophenyl)benzonitrile, 3'-Fluoro-[1,1'-biphenyl]-2-carbonitrile, 3'-Fluoro-
2-cyanobiphenyl

CAS Number: 394734-99-1

Introduction

2-(3-Fluorophenyl)benzonitrile is a fluorinated biphenyl derivative. The biphenyl scaffold is a
common structural motif in medicinal chemistry, and the introduction of a fluorine atom can
significantly modulate the physicochemical and pharmacological properties of a molecule,
including its metabolic stability, lipophilicity, and binding affinity to biological targets. The nitrile
group can serve as a versatile synthetic handle for the preparation of other functional groups or
can participate in interactions with biological macromolecules. This document provides a
comprehensive overview of the synthesis, properties, and potential applications of 2-(3-
Fluorophenyl)benzonitrile, with a focus on its relevance to researchers, scientists, and drug
development professionals.

Physicochemical and Spectroscopic Data

A summary of the available quantitative data for 2-(3-Fluorophenyl)benzonitrile is presented
in the table below. This information is crucial for its identification, characterization, and
application in various experimental settings.
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Property Value

Molecular Formula CisHsFN

Molecular Weight 197.21 g/mol
Appearance White to off-white solid
Melting Point 69.0-73.0°C

5 7.78 (d, J=7.6 Hz, 1H), 7.68 (td, J=7.6, 1.2 Hz,
1H NMR (CDCls, 400 MHz) 1H), 7.56 (d, J=7.6 Hz, 1H), 7.49-7.42 (m, 2H),
7.39-7.34 (m, 1H), 7.21-7.15 (m, 1H)

5 162.9 (d, J=246.5 Hz), 145.4, 140.7 (d, J=7.8
Hz), 133.8, 132.9, 130.4 (d, J=8.2 Hz), 129.8,

13C NMR (CDCls, 101 MHz) 128.5, 125.0 (d, J=2.9 Hz), 118.2, 116.5 (d,
J=21.2 Hz), 115.0 (d, J=22.5 Hz), 110.1 (d,
J=2.6 Hz)
1°F NMR (CDCls, 376 MHz) 0-112.7
Synthesis

The most common and efficient method for the synthesis of 2-(3-Fluorophenyl)benzonitrile is
the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-
carbon bond between an aryl halide and an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

2-Bromobenzonitrile Pd(PPhs)4, K2COs3, Toluene/H20, 80 °C

// 2-(3-Fluorophenyl)benzonitrile

(3-Fluorophenyl)boronic acid

Click to download full resolution via product page
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A representative Suzuki-Miyaura coupling reaction for the synthesis of 2-(3-
Fluorophenyl)benzonitrile.

Materials:

2-Bromobenzonitrile

e (3-Fluorophenyl)boronic acid

o Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)a]
e Potassium carbonate (K2COs)

o Toluene

o Water (degassed)

o Ethyl acetate

e Brine

¢ Anhydrous magnesium sulfate (MgSQOa)

« Silica gel for column chromatography

Procedure:

To a reaction flask, add 2-bromobenzonitrile (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq),
and potassium carbonate (2.0 eq).

e The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

e Add toluene and water (typically in a 4:1 to 10:1 ratio) to the flask. The mixture is degassed
by bubbling the inert gas through the solution for 15-20 minutes.

e Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 eq), to the
reaction mixture.
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e The reaction mixture is heated to 80-90 °C and stirred vigorously for 12-24 hours, or until the
reaction is complete (monitored by TLC or LC-MS).

e Upon completion, the reaction is cooled to room temperature.
e The mixture is diluted with ethyl acetate and washed with water and then brine.

e The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is
removed under reduced pressure.

e The crude product is purified by flash column chromatography on silica gel using a suitable
eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-(3-
Fluorophenyl)benzonitrile as a solid.

Potential Applications in Drug Development

While specific biological activities for 2-(3-Fluorophenyl)benzonitrile are not extensively
reported in the public domain, its structural motifs are present in a variety of biologically active
compounds.

¢ As a Synthetic Intermediate: This compound serves as a valuable building block for the
synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic
acid, reduced to an amine, or converted to a tetrazole ring, which is a common bioisostere
for a carboxylic acid in medicinal chemistry.

» Derivatives with Biological Activity: The fluorobiphenyl scaffold is a key component in several
classes of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-viral drugs.
The specific substitution pattern of 2-(3-Fluorophenyl)benzonitrile could be explored for
the development of novel kinase inhibitors, receptor antagonists, or enzyme inhibitors. For
instance, the introduction of the fluoro-substituted phenyl ring can enhance binding to target
proteins through specific interactions or by altering the overall electronic properties of the
molecule.

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates a logical workflow from the starting materials to the final
product and its potential subsequent transformations into other key functional groups for further
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drug discovery efforts.

Synthesis of 2-(3-Fluorophenyl)benzonitrile

Suzuki-Miyaura
Cross-Coupling
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A logical workflow diagram illustrating the synthesis and potential derivatizations of 2-(3-
Fluorophenyl)benzonitrile.

Conclusion

2-(3-Fluorophenyl)benzonitrile is a readily accessible synthetic intermediate with significant
potential in the field of drug discovery and development. Its preparation via the robust Suzuki-
Miyaura coupling allows for its efficient synthesis. The presence of both a fluorine atom and a
versatile nitrile group makes it an attractive starting material for the creation of diverse libraries
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of compounds for biological screening. Further research into the biological activities of its
derivatives is warranted to fully explore its therapeutic potential.

 To cite this document: BenchChem. [An In-depth Technical Guide to 2-(3-
Fluorophenyl)benzonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b059359#2-3-fluorophenyl-benzonitrile-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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